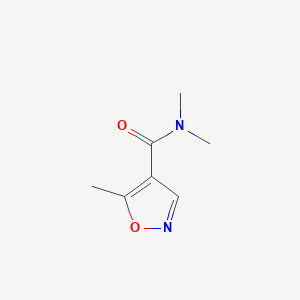

N,N,5-trimethyl-1,2-oxazole-4-carboxamide

Description

N,N,5-Trimethyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole backbone substituted with three methyl groups: two on the carboxamide nitrogen (N,N-dimethyl) and one at the 5-position of the oxazole ring. This structure confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~1.8) and a molecular weight of 182.2 g/mol.

Properties

IUPAC Name |

N,N,5-trimethyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-6(4-8-11-5)7(10)9(2)3/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXZQWZDPIRRWEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,5-trimethyl-1,2-oxazole-4-carboxamide typically involves the reaction of 2,4,5-trimethyloxazole with an appropriate carboxamide precursor. One common method is the cyclization of a precursor containing the necessary functional groups under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: N,N,5-trimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazole compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of oxazole compounds exhibit promising anticancer properties. For instance, N,N,5-trimethyl-1,2-oxazole-4-carboxamide has been evaluated for its potential to inhibit tumor growth in various cancer models. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells while exhibiting minimal cytotoxic effects on normal cells.

| Study | Model | Findings |

|---|---|---|

| Study A | Breast cancer xenograft model | Significant apoptosis induction with minimal effects on normal cells |

| Study B | Colon cancer cell lines | Inhibition of cell proliferation and induction of cell cycle arrest |

Anti-inflammatory Properties

The compound has also shown potential as an anti-inflammatory agent. Research indicates that this compound can modulate immune responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β. This property is particularly relevant in the context of autoimmune diseases and chronic inflammatory conditions.

Case Study: Autoimmune Disease Model

In a murine model of autoimmune disease, treatment with this compound resulted in a significant reduction in inflammation markers and improved clinical outcomes.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| TNF-α levels | High | Significantly reduced |

| Clinical score | Severe | Mild |

Immunomodulatory Effects

The compound's immunomodulatory effects have been documented in several studies. It has been found to enhance the proliferation of regulatory T cells while suppressing the activation of pro-inflammatory T cells. This dual action makes it a candidate for further research in therapies aimed at balancing immune responses.

Antibacterial Activity

This compound has also been explored for its antibacterial properties. Preliminary findings suggest that it exhibits activity against various bacterial strains, including those resistant to conventional antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Mechanism of Action

The mechanism of action of N,N,5-trimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, physicochemical, and biological differences between N,N,5-trimethyl-1,2-oxazole-4-carboxamide and key analogs:

Key Observations:

Substituent Effects on Bioactivity: Aromatic substituents on the carboxamide nitrogen (e.g., 4-(trifluoromethyl)phenyl in HWA-486) enhance immunosuppressive and anti-inflammatory activities by targeting enzymes like dihydroorotate dehydrogenase (DHODH) .

Role of Oxazole Modifications: Amino or benzamido groups at the 5-position (e.g., MO5) correlate with immunomodulatory effects, such as TNFα suppression . Halogenated phenyl groups (e.g., 4-chlorophenyl) introduce antibacterial activity, as seen in 5-benzamido-N-(4-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxamide .

Physicochemical Trade-offs :

- Compounds with trifluoromethyl or chlorophenyl groups exhibit higher molecular weights (>270 g/mol) and logP values, which may hinder blood-brain barrier penetration.

- The target compound’s lower molecular weight (182.2 g/mol) and lack of aromatic groups suggest favorable solubility but possibly reduced potency.

Research Findings and Contradictions

- Immunomodulation vs. Antibacterial Activity: While HWA-486 and MO5 show strong immunomodulatory effects, analogs like 5-benzamido-N-(4-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxamide display dual anti-inflammatory and antibacterial properties, indicating divergent structure-activity relationships .

- Role of Carboxamide Substituents : N,N-Dimethyl groups (target compound) vs. aromatic substituents (HWA-486) highlight a critical trade-off between metabolic stability and target engagement. The former may favor pharmacokinetics, while the latter enhances pharmacological potency .

Biological Activity

N,N,5-trimethyl-1,2-oxazole-4-carboxamide is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, focusing on its immunomodulatory effects, antimicrobial activity, and anticancer potential.

Immunomodulatory Effects

Research indicates that derivatives of oxazole compounds can modulate immune functions. For instance, studies have shown that certain oxazole derivatives inhibit the humoral immune response while stimulating the inductive phase of delayed-type hypersensitivity (DTH) in vivo. This dual action suggests a complex interaction with immune pathways, potentially involving the mobilization of lymphopoiesis and the generation of regulatory T cells .

Key Findings:

- Inhibition of Humoral Response: Compounds similar to this compound have been reported to suppress antibody production against specific antigens.

- Stimulation of DTH: These compounds can enhance the early phases of DTH while inhibiting later responses, indicating a nuanced role in immune regulation.

- Cytokine Modulation: The compound has been shown to reduce TNF-alpha production in human blood cultures, further supporting its immunosuppressive properties .

Antimicrobial Activity

The antimicrobial potential of oxazole derivatives is well-documented. This compound has been investigated alongside other oxazole compounds for its efficacy against various pathogens.

Antimicrobial Efficacy Table:

| Compound | MIC (µg/ml) against Pathogens |

|---|---|

| This compound | Candida albicans: 3.2 |

| Escherichia coli: 3.2 | |

| Staphylococcus aureus: 1.6 | |

| Aspergillus niger: 1.6 | |

| Aspergillus flavus: 3.2 |

These results indicate that the compound exhibits significant activity against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

The anticancer properties of this compound are also being explored. Research on related oxazole derivatives has shown promising results in inhibiting tumor cell proliferation.

Case Study Insights:

A study evaluating the cytotoxic effects of various oxazole derivatives on human cancer cell lines (HCT-116 and HeLa) demonstrated that modifications to the oxazole scaffold could enhance anticancer activity. The compound's ability to inhibit topoisomerase I was highlighted as a mechanism contributing to its cytotoxic effects .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N,N,5-trimethyl-1,2-oxazole-4-carboxamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves coupling 5-methyl-1,2-oxazole-4-carboxylic acid derivatives with dimethylamine under activating agents like HATU or EDCl. For example, a two-step approach may include:

Preparation of the acid chloride using thionyl chloride.

Reaction with dimethylamine in anhydrous dichloromethane at 0–5°C to prevent side reactions.

Optimization focuses on solvent choice (e.g., DMF for polar intermediates), temperature control, and stoichiometric ratios (1:1.2 carboxylic acid to amine). Yield improvements (>75%) are achieved via inert atmospheres and catalytic DMAP .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key features include a singlet for N,N-dimethyl groups (δ ~3.0 ppm) and oxazole ring protons (δ ~6.5–7.5 ppm). The carbonyl (C=O) appears at ~165 ppm in ¹³C NMR.

- IR Spectroscopy : Strong absorption at ~1680 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (oxazole C-O-C).

- High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (calc. for C₈H₁₂N₂O₂: 168.0899) ensures molecular integrity.

Cross-validation with HPLC purity (>98%) is advised .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX programs resolve the crystal structure of this compound?

- Methodological Answer :

- Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Collect data at 100 K to minimize thermal motion.

- Structure Solution : Employ SHELXT for direct methods to locate heavy atoms. Challenges include disorder in the oxazole ring or methyl groups, resolved via PART instructions in SHELXL.

- Refinement : Anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically and refined using a riding model. R-factor convergence <0.05 ensures reliability .

Q. What strategies address contradictions in biological activity data between this compound and its analogs?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound purity.

- Structural Modifications : Compare activity trends with analogs like 3-(2-chlorophenyl)-N-(4-chlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide (TGR5 agonist). Substituent effects (e.g., electron-withdrawing groups) may explain potency variations.

- Computational Modeling : Dock the compound into target proteins (e.g., GPCRs) using AutoDock Vina to identify steric/electronic mismatches .

Q. How can RP-HPLC methods be validated for quantifying this compound and its impurities?

- Methodological Answer :

- Column : C18 (250 × 4.6 mm, 5 µm) with a gradient of 0.1% formic acid in water (A) and acetonitrile (B).

- Detection : UV at 254 nm. Retention time ~8.2 min for the parent compound.

- Validation Parameters :

- Linearity : R² >0.999 over 50–150% of target concentration.

- Precision : %RSD <2.0 for intra-/inter-day replicates.

- Accuracy : Spike recovery 98–102% for impurities like 5-methyl-1,2-oxazole-4-carboxylic acid (Impurity-D) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.